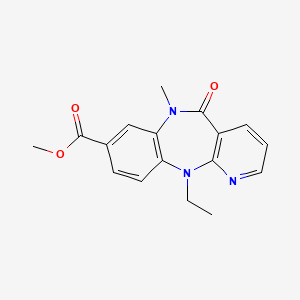
N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of pyridobenzodiazepines This compound is characterized by its unique structure, which includes a pyrido ring fused with a benzodiazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and benzodiazepine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Catalysts like palladium on carbon or copper(I) iodide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8,9-Dichloro-11-ethyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one
- 7-Chloro-11-ethyl-6-methyl-9-(trifluoromethyl)pyrido[3,2-c][1,5]benzodiazepin-5-one
Uniqueness
N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one stands out due to its specific structural features and the presence of the methoxycarbonyl group, which may impart unique chemical and biological properties
Biological Activity
N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and related derivatives, focusing on their pharmacological properties.
- Chemical Formula : C16H17N3O2
- Molecular Weight : 283.33 g/mol
- CAS Number : 132687-01-5
Biological Activity Overview
The biological activities of benzodiazepine derivatives, including this compound, have been extensively studied. These activities include:
-
Anticancer Activity :
- Several studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results against Hep3B liver cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
- Antioxidant Properties :
- Antimicrobial and Anti-inflammatory Effects :
Anticancer Activity
A study focused on the synthesis and evaluation of various benzodiazepine derivatives found that certain compounds exhibited significant inhibitory effects on the proliferation of cancer cells. For example, compound 2a was shown to induce cell cycle arrest in the G2-M phase in Hep3B cells, resulting in decreased cell viability compared to control groups treated with doxorubicin (DOX) .
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 15.8 | G2-M phase arrest |
| 2b | HeLa | 22.4 | Apoptosis induction |
Antioxidant Evaluation
The antioxidant activity of synthesized compounds was assessed using the DPPH assay. The results indicated that some derivatives had comparable or superior activity to Trolox, a standard antioxidant.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 2a | 85% |
| 2b | 78% |
| Control (Trolox) | 90% |
Anti-inflammatory Effects
Research has shown that benzodiazepine derivatives can inhibit inflammatory mediators in vitro. A specific study demonstrated that these compounds reduced the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), suggesting their potential use in treating inflammatory conditions .
Properties
CAS No. |
132687-01-5 |
|---|---|
Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
methyl 11-ethyl-6-methyl-5-oxopyrido[3,2-c][1,5]benzodiazepine-8-carboxylate |
InChI |
InChI=1S/C17H17N3O3/c1-4-20-13-8-7-11(17(22)23-3)10-14(13)19(2)16(21)12-6-5-9-18-15(12)20/h5-10H,4H2,1-3H3 |
InChI Key |
WAYZVDZHFWJQLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)N(C(=O)C3=C1N=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















